Dichlorosilanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorosilanone is a chemical compound with the formula SiH2Cl2. It is a colorless, highly reactive gas at room temperature and atmospheric pressure. This compound is primarily used in the semiconductor industry for the deposition of silicon nitride and silicon dioxide films through chemical vapor deposition processes .
準備方法
Dichlorosilanone can be synthesized through several methods. One common synthetic route involves the reaction of silicon with hydrogen chloride gas. This reaction produces trichlorosilane, which can then be disproportionated to yield this compound and silicon tetrachloride . Another method involves the hydrolysis of dichlorosilane in the presence of water vapor, which initially forms monomeric prosiloxane that rapidly polymerizes .
化学反応の分析
Dichlorosilanone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In the presence of water, it hydrolyzes to form silicon oxyhydride and hydrochloric acid . It can also react with ammonia to form silicon nitride, a process commonly used in semiconductor manufacturing . Additionally, this compound can undergo oxidation reactions to form silicon dioxide .
科学的研究の応用
Dichlorosilanone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon dioxide films . In biology, it is used in the development of biosensors and other diagnostic tools . In the industrial sector, this compound is used in the production of high-purity silicon for semiconductor devices .
作用機序
The mechanism of action of dichlorosilanone involves its high reactivity with water and other nucleophiles. When exposed to water, it rapidly hydrolyzes to form silicon oxyhydride and hydrochloric acid . This reaction is highly exothermic and can cause severe burns upon contact with skin or mucous membranes . In the presence of ammonia, this compound reacts to form silicon nitride, a process that is essential for the deposition of silicon nitride films in semiconductor manufacturing .
類似化合物との比較
Dichlorosilanone is similar to other chlorosilanes, such as trichlorosilane and silicon tetrachloride. it is unique in its high reactivity and its ability to form silicon nitride films at lower temperatures compared to other chlorosilanes . Trichlorosilane, for example, is less reactive and requires higher temperatures for the deposition of silicon nitride . Silicon tetrachloride, on the other hand, is primarily used for the production of high-purity silicon and does not form silicon nitride films as efficiently as this compound .
特性
CAS番号 |
73551-05-0 |
---|---|
分子式 |
Cl2OSi |
分子量 |
114.99 g/mol |
IUPAC名 |
dichloro(oxo)silane |
InChI |
InChI=1S/Cl2OSi/c1-4(2)3 |
InChIキー |
RJNIYSQKLSWQAD-UHFFFAOYSA-N |
正規SMILES |
O=[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。